molecular formula C21H22BrN3OS B5230377 N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B5230377
M. Wt: 444.4 g/mol
InChI Key: LATGWFLIJRZQAB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms The compound also features a bromophenyl group, a methyl group, a propan-2-ylphenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or thiourea and β-dicarbonyl compounds. The reaction is typically carried out under acidic or basic conditions, with the use of catalysts such as ammonium acetate or p-toluenesulfonic acid.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS). This step is usually performed under controlled temperature conditions to ensure selective bromination.

  • Attachment of the Propan-2-ylphenyl Group: : The propan-2-ylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent such as isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Formation of the Sulfanylidene Group: : The sulfanylidene group can be introduced through a thiolation reaction, using a thiolating agent such as thiourea or Lawesson’s reagent. This step is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Substituted derivatives (e.g., amides, thioethers)

Scientific Research Applications

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and synthetic methodologies.

  • Biology: : The compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it valuable for investigating enzyme mechanisms, receptor binding, and cellular signaling pathways.

  • Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer, infectious diseases, and inflammatory disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in key metabolic pathways, such as kinases, proteases, and oxidoreductases.

    Receptors: The compound can bind to receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Proteins: The compound can interact with proteins involved in various cellular processes, such as transcription factors, transporters, and structural proteins.

Comparison with Similar Compounds

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-(4-chlorophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide: : This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to differences in reactivity and biological activity.

  • N-(4-fluorophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide: : This compound has a fluorophenyl group instead of a bromophenyl group, which can affect its chemical properties and interactions with biological targets.

  • N-(4-methylphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide: : This compound has a methylphenyl group instead of a bromophenyl group, which can influence its solubility and stability.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and development. By understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds, researchers can further explore its potential and contribute to advancements in various fields.

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-12(2)14-4-6-15(7-5-14)19-18(13(3)23-21(27)25-19)20(26)24-17-10-8-16(22)9-11-17/h4-12,19H,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATGWFLIJRZQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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